Cas no 4769-99-7 (6-nitro-1H-Indole-3-carbonitrile)

6-Nitro-1H-Indole-3-carbonitrile is a heterocyclic organic compound featuring an indole core substituted with a nitro group at the 6-position and a cyano group at the 3-position. This structure imparts reactivity suitable for use as a versatile intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing nitro and cyano groups enhance its utility in electrophilic substitution and nucleophilic addition reactions, facilitating the construction of complex molecular frameworks. Its high purity and stability under standard conditions make it a reliable reagent for research and industrial applications. The compound is particularly valuable in the development of indole-based bioactive molecules, offering precise functionalization opportunities for targeted synthesis.
6-nitro-1H-Indole-3-carbonitrile structure
4769-99-7 structure
Product name:6-nitro-1H-Indole-3-carbonitrile
CAS No:4769-99-7
MF:C9H5N3O2
MW:187.154901266098
MDL:MFCD15527153
CID:1112839
PubChem ID:283179

6-nitro-1H-Indole-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 6-nitro-1H-Indole-3-carbonitrile
    • 6-nitro-indole-3-carbonitrile
    • 4769-99-7
    • DTXSID10300543
    • SCHEMBL396951
    • 6-nitro-1 H-indole-3-carbonitrile
    • 1H-Indole-3-carbonitrile, 6-nitro-
    • PS-18070
    • DB-318162
    • SY260911
    • A1-08598
    • MFCD15527153
    • ZYNGQQUAXSHFSR-UHFFFAOYSA-N
    • 3-cyano-6-nitroindole
    • MDL: MFCD15527153
    • Inchi: InChI=1S/C9H5N3O2/c10-4-6-5-11-9-3-7(12(13)14)1-2-8(6)9/h1-3,5,11H
    • InChI Key: ZYNGQQUAXSHFSR-UHFFFAOYSA-N
    • SMILES: C1=CC2=C(C=C1[N+](=O)[O-])NC=C2C#N

Computed Properties

  • Exact Mass: 187.03825
  • Monoisotopic Mass: 187.038
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 85.4Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 452.9±25.0 °C at 760 mmHg
  • Flash Point: 227.7±23.2 °C
  • PSA: 82.72
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

6-nitro-1H-Indole-3-carbonitrile Security Information

6-nitro-1H-Indole-3-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB542639-250 mg
6-Nitro-1H-indole-3-carbonitrile; .
4769-99-7
250MG
€349.80 2023-07-11
eNovation Chemicals LLC
Y1101974-1G
6-nitro-1H-indole-3-carbonitrile
4769-99-7 97%
1g
$475 2024-07-21
Alichem
A199011366-1g
6-Nitro-1H-indole-3-carbonitrile
4769-99-7 95%
1g
$477.42 2023-09-01
eNovation Chemicals LLC
Y1101974-100mg
6-nitro-1H-indole-3-carbonitrile
4769-99-7 97%
100mg
$130 2024-07-21
1PlusChem
1P01HPP9-1g
1H-Indole-3-carbonitrile, 6-nitro-
4769-99-7 95%
1g
$573.00 2024-05-01
abcr
AB542639-250mg
6-Nitro-1H-indole-3-carbonitrile; .
4769-99-7
250mg
€354.70 2025-02-13
eNovation Chemicals LLC
Y1101974-100mg
6-nitro-1H-indole-3-carbonitrile
4769-99-7 97%
100mg
$130 2025-02-20
abcr
AB542639-1g
6-Nitro-1H-indole-3-carbonitrile; .
4769-99-7
1g
€808.90 2025-02-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTFS60-1.0g
6-nitro-1H-indole-3-carbonitrile
4769-99-7 97%
1.0g
¥2539.0000 2024-08-02
eNovation Chemicals LLC
Y1101974-250mg
6-nitro-1H-indole-3-carbonitrile
4769-99-7 97%
250mg
$230 2025-02-24

Additional information on 6-nitro-1H-Indole-3-carbonitrile

Introduction to 6-Nitro-1H-Indole-3-Carbonitrile (CAS No. 4769-99-7)

6-Nitro-1H-Indole-3-Carbonitrile (CAS No. 4769-99-7) is a versatile compound with significant applications in the fields of medicinal chemistry, biochemistry, and materials science. This compound, characterized by its unique structural features, has garnered attention for its potential in various research and industrial applications. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of 6-Nitro-1H-Indole-3-Carbonitrile.

Chemical Structure and Properties

6-Nitro-1H-Indole-3-Carbonitrile is a substituted indole derivative with a nitro group at the 6-position and a cyano group at the 3-position of the indole ring. The molecular formula of this compound is C9H5N3O2, and it has a molecular weight of 187.15 g/mol. The presence of the nitro and cyano groups imparts unique electronic and steric properties to the molecule, making it an attractive candidate for various chemical reactions and biological studies.

The compound is typically obtained as a yellow solid with a melting point ranging from 155 to 157°C. It is insoluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. These solubility properties make it suitable for use in various experimental conditions.

Synthesis Methods

The synthesis of 6-Nitro-1H-Indole-3-Carbonitrile can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 3-cyanoindole with nitric acid under controlled conditions. This method provides good yields and is widely used in laboratory settings.

An alternative approach involves the condensation of o-nitrobenzaldehyde with malononitrile followed by cyclization to form the indole ring. This method offers a more modular approach to synthesizing substituted indoles and can be adapted to introduce additional functional groups.

Biological Activities

6-Nitro-1H-Indole-3-Carbonitrile has been extensively studied for its biological activities, particularly in the context of its potential as a lead compound for drug discovery. Recent research has highlighted several key areas where this compound shows promising activity:

  • Antimicrobial Activity: Studies have demonstrated that 6-Nitro-1H-Indole-3-Carbonitrile exhibits potent antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
  • Cytotoxicity: The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Research has shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways and DNA damage.
  • Anti-inflammatory Properties: Preliminary studies suggest that 6-Nitro-1H-Indole-3-Carbonitrile possesses anti-inflammatory properties, which could be beneficial in treating inflammatory diseases such as arthritis and colitis.
  • Neuroprotective Effects: strong>: Emerging evidence indicates that this compound may have neuroprotective effects, potentially useful in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Clinical Applications and Research Advancements

The potential clinical applications of 6-Nitro-1H-Indole-3-Carbonitrile are currently being explored through preclinical studies and early-stage clinical trials. Recent advancements in medicinal chemistry have led to the development of novel derivatives with enhanced pharmacological profiles, including improved bioavailability, reduced toxicity, and increased target specificity.

In one notable study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives of 6-Nitro-1H-Indole-3-Carbonitrile and evaluated their anticancer activity against various human cancer cell lines. The results showed that certain derivatives exhibited significantly higher potency compared to the parent compound, highlighting the potential for further optimization.

FUTURE DIRECTIONS AND CONCLUSIONS strong>

The ongoing research on 6-Nitro-1H-Indole-3-Carbonitrile strong > continues to uncover new insights into its biological activities and potential therapeutic applications. Future studies are likely to focus on optimizing the structure of this compound to enhance its pharmacological properties and reduce side effects.

In conclusion, 6-Nitro-1H - Indole - 3 - Carbonitrile strong > (CAS No . 4769 - 99 - 7) represents an important molecule with diverse applications in medicinal chemistry , biochemistry , and materials science . Its unique chemical structure , coupled with promising biological activities , makes it an attractive candidate for further research and development . As our understanding of this compound continues to evolve , it holds great potential for contributing to advances in drug discovery and therapeutic interventions . p > article > response >

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(CAS:4769-99-7)6-nitro-1H-Indole-3-carbonitrile
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